molecular formula C6H5F2NO2S B2465292 3-Amino-4-fluorobenzene-1-sulfonyl fluoride CAS No. 2172291-10-8

3-Amino-4-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B2465292
CAS No.: 2172291-10-8
M. Wt: 193.17
InChI Key: PEZMOFHUXNGSTP-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzene-1-sulfonyl fluoride: is an organic compound with the molecular formula C6H5F2NO2S It is a derivative of benzene, featuring an amino group, a fluorine atom, and a sulfonyl fluoride group attached to the benzene ring

Scientific Research Applications

Chemistry: 3-Amino-4-fluorobenzene-1-sulfonyl fluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. Its sulfonyl fluoride group can react with serine residues in enzymes, making it a useful tool for probing enzyme activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. It can be used to design drugs that target specific enzymes involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of sulfonyl fluorides involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides . This process features mild reaction conditions and uses readily available reagents .

Future Directions

The future directions of research on sulfonyl fluorides include the development of new methods for the synthesis of various sulfonyl fluoride compounds, especially those with highly-valued functionalities . There is also potential for greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluorobenzene-1-sulfonyl fluoride typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in 3-Amino-4-fluorobenzene-1-sulfonyl fluoride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfonic acids and other oxidized forms.

    Reduction Products: Sulfonamides and other reduced derivatives.

Comparison with Similar Compounds

    4-Amino-3-fluorobenzene-1-sulfonyl fluoride: Similar structure but with different positioning of the amino and fluorine groups.

    3-Amino-4-chlorobenzene-1-sulfonyl fluoride: Chlorine atom instead of fluorine.

    3-Amino-4-methylbenzene-1-sulfonyl fluoride: Methyl group instead of fluorine.

Uniqueness: 3-Amino-4-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, along with the sulfonyl fluoride group. This combination of functional groups imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-amino-4-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZMOFHUXNGSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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